molecular formula C19H22N8O3S B2618024 N-(3-methanesulfonamidophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1795471-18-9

N-(3-methanesulfonamidophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B2618024
CAS No.: 1795471-18-9
M. Wt: 442.5
InChI Key: MZYYKKZVNUIPRU-UHFFFAOYSA-N
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Description

N-(3-methanesulfonamidophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a methanesulfonamide group, a triazole ring, and a piperidine carboxamide moiety, which may contribute to its diverse chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methanesulfonamidophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: Starting with a suitable pyridazine derivative, the triazole ring can be introduced via a cyclization reaction using hydrazine and an appropriate nitrile.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridazine intermediate reacts with piperidine.

    Introduction of the Methanesulfonamide Group: The methanesulfonamide group can be added via sulfonylation, using methanesulfonyl chloride and a base such as triethylamine.

    Final Coupling: The final step involves coupling the intermediate with 3-aminophenyl carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and continuous flow techniques to handle larger quantities of reactants.

    Purification: Employing advanced purification methods such as recrystallization, chromatography, or distillation to achieve the desired purity.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-methanesulfonamidophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated intermediates with nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(3-methanesulfonamidophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its structural features suggest potential as a therapeutic agent, possibly targeting specific enzymes or receptors.

Industry

In industrial applications, this compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methanesulfonamidophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and piperidine moieties could play crucial roles in these interactions, potentially affecting signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-methanesulfonamidophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
  • **this compound
  • **this compound

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which may confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity patterns or biological activities, making it a valuable subject for further research.

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Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O3S/c1-31(29,30)25-16-6-2-5-15(10-16)22-19(28)14-4-3-9-26(11-14)17-7-8-18(24-23-17)27-13-20-12-21-27/h2,5-8,10,12-14,25H,3-4,9,11H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYYKKZVNUIPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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